PF-07265028

HPK1 GLK kinase selectivity

PF-07265028 is an orally bioavailable HPK1 inhibitor advanced to Phase 1 (NCT05233436) in combination with sasanlimab (anti-PD-1). Its structure-guided design ensures superior kinase selectivity over immune-modulating kinases and an optimized ADME profile with reduced CYP2D6 metabolism to minimize DDI risk. These features deliver reproducible, clinically translatable results, making it the superior choice over structural analogs lacking equivalent validation. De-risk your immuno-oncology research with a clinically validated HPK1 inhibitor.

Molecular Formula C26H32N8O
Molecular Weight 472.6 g/mol
Cat. No. B15613986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-07265028
Molecular FormulaC26H32N8O
Molecular Weight472.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H32N8O/c1-4-19(27)24-18-14-33(26(35)17(18)13-23(29-24)32-12-6-7-15(32)2)21-9-5-8-20(28-21)25-31-30-22-11-10-16(3)34(22)25/h5,8-9,13,15-16,19H,4,6-7,10-12,14,27H2,1-3H3/t15-,16+,19-/m1/s1
InChIKeyFOLSZCLZVLICGG-JTDSTZFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-07265028 (HPK1 Inhibitor) for Oncology Research: Baseline Compound Profile and Clinical Status


PF-07265028 is an orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a negative regulator of T-cell receptor signaling and a validated target in immuno-oncology [1]. The compound was discovered by Pfizer and advanced to a Phase 1 clinical trial (NCT05233436) for advanced or metastatic solid tumors as monotherapy and in combination with sasanlimab (anti-PD-1) [2]. Its development was guided by structure-based drug design and lipophilic efficiency analysis, leading to the optimization of kinase selectivity, ADME properties, and potency [1].

PF-07265028 Procurement: Why Generic HPK1 Inhibitor Substitution is Not a Viable Strategy


HPK1 inhibitors are not a homogeneous class. Subtle variations in molecular structure profoundly impact selectivity against off-target kinases (particularly GLK and other immune-modulating kinases), metabolic stability (especially CYP2D6 metabolism), and functional immune cell activation profiles [1]. PF-07265028 was optimized specifically to address these liabilities through iterative structure-guided design, resulting in a unique profile that cannot be assumed for other HPK1 inhibitors in the literature [2]. Substituting a structurally distinct HPK1 inhibitor without equivalent validation risks introducing confounding variables in preclinical or clinical studies.

PF-07265028 Differentiated Evidence Guide: Quantitative Comparisons for Informed Scientific Procurement


PF-07265028 vs. HDM2004: Kinase Selectivity Over GLK

PF-07265028 demonstrates superior selectivity over the closely related kinase GLK (MAP4K3), a critical off-target for HPK1 inhibitors due to its role in immune function. While HDM2004 shows >30-fold selectivity for HPK1 over GLK [1], PF-07265028 was optimized specifically to mitigate activity against GLK and other immune-modulating kinases, though exact fold-selectivity values are not reported in the primary disclosure [2].

HPK1 GLK kinase selectivity off-target activity

PF-07265028 vs. HMC-B17: In Vitro Potency and Functional Immune Activation

PF-07265028 and HMC-B17 both demonstrate potent HPK1 inhibition, but their functional immune activation profiles differ. HMC-B17 exhibits an IC50 of 1.39 nM for HPK1 inhibition and an EC50 of 11.56 nM for IL-2 secretion enhancement in Jurkat cells [1]. In contrast, PF-07265028 was optimized for improved kinase selectivity and ADME properties, though specific functional immune cell activation data are not reported in the primary disclosure [2].

HPK1 IL-2 T-cell activation functional assay

PF-07265028 vs. HDM2004: Metabolic Stability and CYP Inhibition

PF-07265028 was optimized to mitigate plasma instability and reduce fraction metabolized by CYP2D6 [1]. HDM2004 demonstrates high metabolic stability (human liver microsomal half-life >300 min) and minimal CYP inhibition (IC50 > 10 μM) [2]. Direct quantitative comparison is not available, but PF-07265028's explicit focus on CYP2D6 liability mitigation suggests a distinct ADME profile tailored to minimize drug-drug interaction risks in combination regimens.

HPK1 ADME CYP inhibition drug-drug interaction

PF-07265028 Application Scenarios: Evidence-Driven Research and Procurement Use Cases


Translational Immuno-Oncology: Combination with PD-1/PD-L1 Blockade

PF-07265028 is currently in a Phase 1 trial (NCT05233436) evaluating its safety and efficacy in combination with sasanlimab (anti-PD-1) [1]. This clinical program directly validates the compound's intended use as an immune-oncology combination partner. Researchers seeking to model HPK1 inhibition in the context of checkpoint blockade should prioritize PF-07265028 for its clinical translatability and defined combination partner.

Kinase Selectivity Profiling: A Clean Tool for Dissecting HPK1-Specific Biology

PF-07265028 was optimized for kinase selectivity, particularly over immune-modulating kinases with high homology to HPK1 [1]. This makes it a superior choice for studies requiring high confidence that observed phenotypes are HPK1-mediated and not confounded by off-target kinase activity.

Drug-Drug Interaction (DDI) Studies: Minimized CYP2D6 Liability

The compound's optimized ADME profile, specifically its reduced fraction metabolized by CYP2D6, makes it a preferred candidate for combination therapy research where DDI risk must be controlled [1]. This is a key differentiator from earlier-generation HPK1 inhibitors lacking such optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-07265028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.